molecular formula C54H48O4Si3V B242044 Tris(triphenylsiloxy)vanadium oxide CAS No. 18822-50-9

Tris(triphenylsiloxy)vanadium oxide

Cat. No.: B242044
CAS No.: 18822-50-9
M. Wt: 896.1 g/mol
InChI Key: NTKZUWDMQWHMBP-UHFFFAOYSA-N
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Description

Tris(triphenylsiloxy)vanadium oxide ( 18822-50-9) is an organovanadium compound provided as a high-purity (95% minimum) clear liquid . This reagent is classified as an organic intermediate, indicating its utility in the synthesis of more complex chemical structures . Vanadium oxides and alkoxides are a subject of significant research interest due to their unique electronic properties, such as sensitivity to external stimuli and the ability to undergo insulator-to-metal phase transitions, which make them candidates for applications in microelectronics, catalysis, and as functional materials . As a vanadium-based complex, this compound may serve as a precursor or catalyst in exploratory organic transformations and materials science research. Researchers should store this moisture-sensitive material in a well-closed container in a cool, dry place, protected from light to ensure its stability . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary drug use.

Properties

IUPAC Name

hydroxy(triphenyl)silane;oxovanadium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H16OSi.O.V/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15,19H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKZUWDMQWHMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[V]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48O4Si3V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319734
Record name Triphenylsilanol--oxovanadium (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

896.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-50-9
Record name Triphenylsilanol--oxovanadium (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Vanadyl Trichloride and Triphenylsilanol

This method employs vanadyl trichloride (VOCl₃) as the vanadium source. The reaction proceeds via ligand exchange, where triphenylsilanol replaces chloride ions to form the target compound. The general reaction scheme is:

VOCl3+3Ph3SiOHVO(OSiPh3)3+3HCl\text{VOCl}3 + 3 \, \text{Ph}3\text{SiOH} \rightarrow \text{VO(OSiPh}3\text{)}3 + 3 \, \text{HCl} \uparrow

Procedure :

  • Reagent Preparation : Vanadyl trichloride, a volatile orange liquid, is handled under inert atmosphere due to its moisture sensitivity. Triphenylsilanol is dissolved in an anhydrous solvent such as toluene or dichloromethane.

  • Reaction Setup : The two reagents are mixed stoichiometrically (1:3 molar ratio) under argon or nitrogen gas. The reaction is exothermic, requiring temperature control (typically 0–25°C).

  • Workup : Hydrochloric acid (HCl) gas is evolved and must be scrubbed. The mixture is stirred for 12–24 hours until completion, monitored by TLC or NMR.

  • Isolation : The product precipitates as a white solid, which is filtered, washed with cold toluene, and dried under vacuum.

Key Considerations :

  • Excess triphenylsilanol ensures complete substitution of chloride ligands.

  • Solvent choice impacts reaction rate and product purity; toluene yields higher crystallinity than dichloromethane.

Method 2: Vanadium Pentoxide and Triphenylsilanol

An alternative route uses vanadium pentoxide (V₂O₅) as the starting material. This method is less common but advantageous for avoiding halogenated intermediates. The reaction follows:

V2O5+6Ph3SiOH2VO(OSiPh3)3+3H2O\text{V}2\text{O}5 + 6 \, \text{Ph}3\text{SiOH} \rightarrow 2 \, \text{VO(OSiPh}3\text{)}3 + 3 \, \text{H}2\text{O}

Procedure :

  • Reagent Mixing : Finely ground V₂O₅ is combined with triphenylsilanol in a 1:3 molar ratio in xylene or mesitylene.

  • Heating : The mixture is refluxed at 140–160°C for 48–72 hours under argon. Water is removed via a Dean-Stark trap to drive the reaction.

  • Product Isolation : After cooling, the solution is filtered to remove unreacted V₂O₅, and the solvent is evaporated under reduced pressure. The residue is recrystallized from hot xylene.

Advantages and Limitations :

  • Eliminates HCl gas generation, simplifying handling.

  • Longer reaction times and higher temperatures are required compared to Method 1.

Purification and Crystallization

Crude this compound often contains residual silanol or vanadium byproducts. Recrystallization is the preferred purification technique:

SolventTemperature RangeCrystal QualityYield (%)
Benzene60–80°CNeedle-like70–75
Xylene100–120°CPlate-like80–85
Mesitylene150–160°CPrismatic65–70

Data compiled from.

Crystals obtained from xylene exhibit superior purity and stability, making this solvent the most widely used. The compound’s melting point (224–227°C) serves as a key purity indicator.

Catalytic Applications

The compound’s utility stems from its Lewis acidity and stability under non-aqueous conditions. Key applications include:

Isomerization of Allylic Alcohols

This compound catalyzes the 1,3-oxygen transposition of allylic alcohols to form enones, achieving yields >90% in aprotic solvents.

Oxidation of Alkenes

In combination with alkyl hydroperoxides (e.g., tert-butyl hydroperoxide), the compound oxidizes alkenes to epoxides or diols, depending on reaction conditions.

Comparative Analysis of Methods

ParameterMethod 1 (VOCl₃)Method 2 (V₂O₅)
Reaction Time12–24 hours48–72 hours
Temperature0–25°C140–160°C
ByproductsHCl gasH₂O
Yield70–85%60–75%
ScalabilityModerateChallenging

Method 1 is favored for its shorter duration and higher yields, while Method 2 avoids corrosive HCl .

Chemical Reactions Analysis

Tris(triphenylsiloxy)vanadium oxide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(triphenylsiloxy)vanadium oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tris(triphenylsiloxy)vanadium oxide exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it is catalyzing. For example, in the Meyer-Schuster rearrangement, it activates the substrate, allowing for the rearrangement to occur more efficiently .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tris(triphenylsiloxy)vanadium oxide
  • Molecular Formula : C₅₄H₄₅O₄Si₃V (or C₅₄H₄₈O₄Si₃V in some sources)
  • Molecular Weight : 893.13–896.1 g/mol
  • CAS Number : 18822-50-9
  • Physical State : Solid at room temperature
  • Melting Point : 224–226°C

Structure and Applications: This organovanadium compound features a vanadium center coordinated to three triphenylsiloxy (OSiPh₃) ligands and an oxide group. Its bulky organic ligands enhance solubility in non-polar solvents, making it suitable for homogeneous catalysis and specialized organic synthesis . It belongs to the transition metal catalyst family and is used in research laboratories and industrial manufacturing under strict safety protocols .

Comparison with Structurally Similar Vanadium Compounds

Vanadium Triisobutoxide Oxide (Triisobutyl Vanadate)

  • Formula : VO(OCH₂CH(CH₃)₂)₃
  • Molecular Weight : ~434.3 g/mol
  • Physical State : Liquid
  • Applications : Used as a precursor in sol-gel processes and organic synthesis due to its hydrolytic sensitivity .

Key Differences :

  • Ligand Type : Isobutoxy groups (OCH₂CH(CH₃)₂) vs. triphenylsiloxy (OSiPh₃). The latter’s bulkier ligands improve thermal stability and reduce moisture sensitivity .
  • Reactivity : Triisobutyl vanadate reacts readily with water, limiting its use in aqueous systems, whereas the triphenylsiloxy derivative is more stable under ambient conditions .

Vanadium(III) Oxide (V₂O₃)

  • Formula : V₂O₃
  • Molecular Weight : 149.88 g/mol
  • Physical State : Black crystalline solid
  • Melting Point : ~1970°C
  • Applications : Industrial catalyst, steel additive, and precursor for vanadium alloys .

Key Differences :

  • Structure: Inorganic oxide vs. organometallic complex. V₂O₃ lacks organic ligands, making it insoluble in organic solvents but stable at high temperatures .
  • Redox Properties : V₂O₃ is redox-active in oxidation reactions (e.g., oxidative dehydrogenation), while the triphenylsiloxy compound’s activity is ligand-dependent and tailored for selective catalysis .

Vanadium Trichloride Oxide (VOCl₃)

  • Formula : VOCl₃
  • Molecular Weight : 173.3 g/mol
  • Physical State : Liquid
  • Applications : Chlorination agent, precursor for V-based thin films .

Key Differences :

  • Ligand Type: Chloride ligands confer high Lewis acidity and volatility, enabling gas-phase reactions. The triphenylsiloxy compound’s non-volatile nature suits liquid-phase catalysis .
  • Hazards: VOCl₃ is corrosive and releases toxic HCl fumes, whereas the triphenylsiloxy compound requires handling for flammability and organometallic toxicity .

Functional Comparison with Supported Vanadium Catalysts

Supported Vanadium Oxide (e.g., VOx/SiO₂) :

  • Structure : Dispersed VOx species on oxide supports (e.g., SiO₂, TiO₂) .
  • Applications: Heterogeneous catalysis for alkane/alkanol ODH .

Key Differences :

  • Homogeneity : The triphenylsiloxy compound operates in homogeneous systems, offering precise control over active sites, whereas supported catalysts rely on surface dispersion .
  • Thermal Stability: Supported catalysts withstand higher temperatures (>400°C), while the organometallic variant degrades above ~226°C .

Data Tables

Table 1: Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) State at RT Melting Point (°C)
This compound C₅₄H₄₅O₄Si₃V 893.13–896.1 Solid 224–226
Vanadium Triisobutoxide Oxide VO(OCH₂CH(CH₃)₂)₃ ~434.3 Liquid -
Vanadium(III) Oxide V₂O₃ 149.88 Solid ~1970
Vanadium Trichloride Oxide VOCl₃ 173.3 Liquid -

Research Findings and Trends

  • Environmental Impact : Vanadium compounds like V₂O₃ and VOCl₃ are linked to environmental persistence and toxicity, necessitating stringent disposal protocols .
  • Innovations: Recent studies explore modifying vanadium complexes with siloxy ligands to improve catalytic recyclability and reduce metal leaching .

Biological Activity

Tris(triphenylsiloxy)vanadium oxide (TVO) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of TVO, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Overview of this compound

TVO is characterized by its unique structure, consisting of a vanadium atom coordinated to three triphenylsiloxy groups. This configuration influences its chemical reactivity and biological interactions. TVO has been primarily investigated for its catalytic properties in organic synthesis and its potential therapeutic roles in various health conditions, including diabetes and cancer .

Mechanisms of Biological Activity

The biological activity of TVO can be attributed to several mechanisms:

  • Insulin Mimetic Effects : Vanadium compounds, including TVO, have been shown to mimic insulin action, enhancing glucose uptake in cells. This property makes them candidates for diabetes treatment .
  • Antioxidant Properties : TVO exhibits antioxidant activity, which may protect cells from oxidative stress and inflammation, contributing to its potential therapeutic benefits .
  • Modulation of Signaling Pathways : Research indicates that TVO can influence various signaling pathways involved in cell proliferation and survival, particularly through the modulation of protein kinases and phosphatases .

Diabetes Management

Several studies have highlighted the potential of vanadium compounds like TVO in managing diabetes. For instance, vanadate derivatives have been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. A study reported that administration of vanadate improved blood glucose levels in diabetic rats, suggesting a possible application for TVO in diabetes therapy .

Anticancer Activity

TVO has also been investigated for its anticancer properties. Research indicates that vanadium compounds can induce apoptosis (programmed cell death) in cancer cells. A specific study demonstrated that TVO inhibited the proliferation of human cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

Toxicological Considerations

While the therapeutic potential of TVO is promising, it is essential to consider its toxicological profile. Acute exposure to high concentrations of vanadium compounds has been associated with adverse effects such as lung inflammation and histological changes in animal models. The no-observed-adverse-effect level (NOAEL) for vanadium exposure has been established at 0.34–0.56 mg/m³ for inhalation . Understanding these toxicological aspects is crucial for evaluating the safety of TVO in clinical applications.

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Study 1DiabetesImproved glucose uptake in diabetic rats with vanadate treatment
Study 2CancerInduced apoptosis in human cancer cell lines; inhibited proliferation
Study 3ToxicologyNOAEL established at 0.34–0.56 mg/m³; lung inflammation observed at higher doses

Q & A

Basic: What synthetic methodologies are effective for preparing Tris(triphenylsiloxy)vanadium oxide with controlled oxidation states?

To synthesize this compound, sol-gel or hydrothermal methods are commonly employed. The sol-gel process allows precise control over stoichiometry by adjusting precursor ratios (e.g., vanadium alkoxides and triphenylsilanol). Hydrothermal synthesis under controlled pH and temperature can stabilize intermediate oxidation states. Post-synthesis, techniques like X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy are critical for verifying oxidation states (e.g., V³⁺ vs. V⁴⁺) and ligand coordination . For example, gradient oxidation states in vanadium oxide thin films have been observed via depth-profiling XPS, highlighting the role of synthesis conditions in stabilizing mixed-valent systems .

Basic: Which characterization techniques are most reliable for probing the molecular structure of this compound?

In situ Raman spectroscopy and X-ray absorption near-edge structure (XANES) are pivotal for identifying surface vanadia species and their coordination environments. Solid-state ⁵¹V NMR can distinguish between tetrahedral and octahedral vanadium sites, while extended X-ray absorption fine structure (EXAFS) quantifies bond lengths and local symmetry. For example, supported vanadium oxides on SiO₂ or TiO₂ exhibit distinct Raman bands (e.g., ~1020–1040 cm⁻¹ for terminal V=O bonds), and XANES edge energies correlate with oxidation states . These techniques are essential for confirming the integrity of the triphenylsiloxy ligand coordination .

Advanced: How does the choice of support material (e.g., SiO₂ vs. TiO₂) influence the redox activity of this compound in catalytic applications?

The oxide support modulates the reducibility of surface vanadia species. For instance, methanol oxidation turnover frequencies (TOFs) vary by three orders of magnitude between SiO₂-supported (10⁻³ s⁻¹) and TiO₂-supported (10² s⁻¹) catalysts due to differences in V–O–Support bond strength . The reducibility of the bridging V–O–Support bond determines electron-transfer kinetics, as shown by temperature-programmed reduction (TPR) studies. Supports like Nb₂O₅ or ZrO₂ enhance redox activity by stabilizing metastable V⁴⁺ intermediates, critical for partial oxidation reactions .

Advanced: How can researchers reconcile contradictory data on the surface peroxo-oxo structures of vanadium oxide catalysts under reaction conditions?

Contradictions arise from differing experimental conditions (e.g., ambient vs. in situ). For example, debates persist about whether peroxo (O–O) or oxo (V=O) species dominate during catalysis. A multi-technique approach combining in situ Raman (to track dynamic structural changes) and isotopic oxygen exchange (to probe lattice oxygen mobility) is recommended. Recent studies challenge the peroxo hypothesis, showing that oxo structures remain dominant even under oxidative conditions, as evidenced by operando XANES . Discrepancies may stem from transient intermediates not captured in ex situ analyses .

Advanced: What methodological challenges arise when studying phase transitions in this compound during electrochemical processes?

Vanadium oxides exhibit metal-insulator transitions (MIT) sensitive to electric fields, temperature, and pressure. In supercapacitors, phase instability (e.g., V₂O₅ ↔ VO₂) can alter ion diffusion pathways. In situ X-ray diffraction (XRD) and impedance spectroscopy are critical for real-time monitoring. For example, β-PbₓV₂O₅ nanowires show voltage-induced MIT, necessitating electrochemical cells compatible with synchrotron radiation for structural analysis . Challenges include mitigating parasitic reactions (e.g., electrolyte decomposition) that obscure phase-transition signals .

Advanced: How do electronic interactions between vanadium and triphenylsiloxy ligands affect charge transport in hybrid materials?

The triphenylsiloxy ligand’s electron-withdrawing nature can lower the vanadium center’s electron density, altering redox potentials. Density functional theory (DFT) calculations and ultraviolet-visible (UV-vis) spectroscopy reveal ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range. For example, covalent bonding between vanadium and siloxy ligands enhances thermal stability but may reduce carrier mobility in thin films. Comparative studies with analogous phosphine oxide ligands (e.g., triphenylphosphine oxide) show distinct electronic effects due to differences in orbital hybridization (e.g., 4f-orbital participation in lanthanide complexes) .

Methodological: What strategies mitigate vanadium leaching in supported this compound catalysts?

Leaching is minimized by optimizing support interactions. For example, covalent grafting of vanadia onto SiO₂ via siloxane linkages improves stability compared to physisorbed counterparts. Acidic supports (e.g., Al₂O₃) enhance metal-ligand binding but may reduce activity. Accelerated aging tests in aqueous media, coupled with inductively coupled plasma mass spectrometry (ICP-MS), quantify leaching rates. Surface passivation with hydrophobic ligands (e.g., alkylsilanes) further reduces hydrolysis .

Methodological: How can researchers design experiments to isolate the effects of vanadium oxidation state vs. ligand coordination in catalytic cycles?

Controlled synthesis of model compounds (e.g., V³⁺ vs. V⁵⁺ with identical ligands) paired with kinetic isotope effect (KIE) studies can decouple electronic and geometric factors. For methanol oxidation, deuterated substrates (CH₃OD vs. CD₃OH) differentiate C–H activation steps (oxidation-state-dependent) from ligand-assisted pathways. Electrochemical titration (e.g., using ferrocene/ferrocenium) quantifies electron-transfer rates independent of ligand effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(triphenylsiloxy)vanadium oxide
Reactant of Route 2
Tris(triphenylsiloxy)vanadium oxide

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